

Application Note: Solid-Phase Peptide Synthesis using 8-Chloroisoquinoline-5-carboxylic Acid

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Compound of Interest

Compound Name:	8-Chloroisoquinoline-5-carboxylic acid
CAS No.:	945470-53-1
Cat. No.:	B2562672

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Executive Summary & Scientific Rationale

The incorporation of **8-Chloroisoquinoline-5-carboxylic acid** (CAS: 1696548-29-4) into peptide sequences represents a strategic approach in modern peptidomimetic drug design. Unlike standard amino acids, this building block offers three distinct pharmacological advantages:

- **Halogen Bonding (X-Bonding):** The chlorine atom at the C8 position acts as a Lewis acid (σ -hole donor), capable of forming orthogonal non-covalent interactions with backbone carbonyls or active site residues (Lewis bases). This can significantly enhance binding affinity and selectivity [1].[1]
- **Conformational Rigidity:** The fused bicyclic isoquinoline system restricts the conformational freedom of the peptide N-terminus (if used as a cap) or side chain, reducing the entropic penalty upon binding.

- **Metabolic Stability:** The electron-deficient heteroaromatic ring, further deactivated by the chlorine substituent, resists oxidative metabolism (e.g., P450 hydroxylation), thereby extending the half-life of the therapeutic candidate.

This guide provides a high-fidelity protocol for coupling this specific aromatic acid to resin-bound peptides, addressing the unique solubility and reactivity challenges posed by the electron-deficient isoquinoline core.

Chemical Properties & Pre-Synthesis Considerations[2][3][4][5][6]

Before initiating synthesis, it is critical to understand the electronic environment of the building block.

Property	Specification	Implication for SPPS
Structure	8-Cl-Isoquinoline-5-COOH	The 5-COOH is para-like to the 8-Cl. Steric hindrance is moderate, but electronic deactivation is significant.
Electronic State	Electron-Deficient	The ring is electron-poor. The carboxylate is less nucleophilic, making initial activation slower than aliphatic acids.
Solubility	Hydrophobic / Lipophilic	Poor solubility in pure DCM. Requires polar aprotic solvents (DMF, NMP) or binary mixtures.
Acid Strength	pKa ~ 3.5 - 4.0 (Est.)	More acidic than Fmoc-amino acids. Base usage during activation must be precise to prevent salt formation without activation.

Detailed Experimental Protocols

Materials and Reagents[3][4][5][6][7][8][9][10][11]

- Building Block: **8-Chloroisoquinoline-5-carboxylic acid** (>97% purity).
- Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[2] Recommended loading: 0.3–0.6 mmol/g (lower loading reduces aggregation).
- Coupling Agents: HATU (Preferred) or DIC/Oxyma Pure.
- Base: DIPEA (N,N-Diisopropylethylamine).[3][4]
- Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for this specific aromatic acid due to superior solubilization of the isoquinoline ring.

Protocol A: High-Efficiency HATU Activation (Recommended)

This method utilizes the high reactivity of the aza-benzotriazole active ester to overcome the weak nucleophilicity of the aromatic acid.

Step-by-Step Procedure:

- Resin Preparation:
 - Swell the resin (e.g., 100 mg, 0.5 mmol/g) in DCM for 20 min, then wash 3x with NMP.
 - Ensure N-terminal Fmoc deprotection is complete (20% Piperidine/DMF) and the resin is washed thoroughly (5x DMF, 3x DCM, 3x NMP). Crucial: Residual piperidine will form an amide with the active ester, consuming the building block.
- Activation Cocktail Preparation (Prepare immediately before use):
 - Calculate 4.0 equivalents (relative to resin loading) of **8-Chloroisoquinoline-5-carboxylic acid**.

- Dissolve the acid in minimum NMP. If turbidity persists, add dry DCM dropwise (max 20% v/v) until clear.
- Add 3.9 equivalents of HATU.
- Add 8.0 equivalents of DIPEA.
- Note: The solution should turn yellow/orange. Allow to pre-activate for 2 minutes (do not exceed 5 mins to avoid racemization or side reactions, although less critical for this achiral acid).
- Coupling Reaction:
 - Add the activated solution to the resin.
 - Agitate (shake/vortex) at room temperature for 60 minutes.
 - Optional: For difficult sequences (e.g., coupling to N-methylated residues or Proline), heat to 50°C (microwave or water bath).
- Monitoring:
 - Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).
 - Pass: Beads are colorless (Solution yellow/blue).
 - Fail: Beads are blue/dark. If failed, proceed to Protocol B (Double Coupling).
- Washing:
 - Drain reaction vessel.
 - Wash 3x with NMP, 3x with DCM.

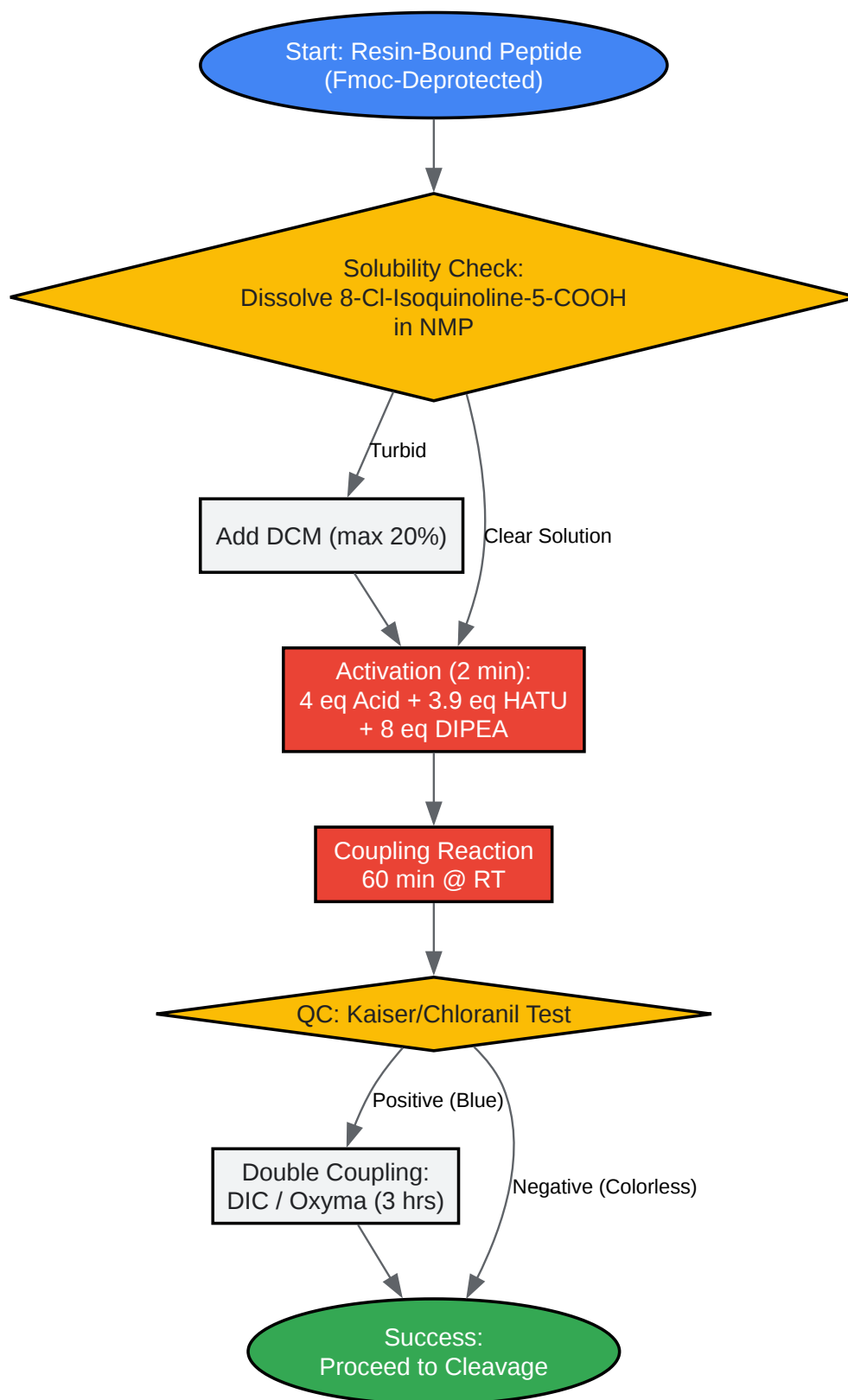
Protocol B: Double Coupling (Troubleshooting)

If the Kaiser test is positive after Protocol A, perform a second coupling using a different activation mechanism to bypass steric/electronic barriers.

- Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure.[5]
- Stoichiometry: 5 eq Acid, 5 eq DIC, 5 eq Oxyma.
- Solvent: 1:1 DMF/DCM (The DCM helps swell the resin, improving diffusion).
- Time: Agitate for 2 to 4 hours at Room Temperature.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for incorporating this building block.



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Figure 1: Decision tree for the incorporation of **8-Chloroisoquinoline-5-carboxylic acid**, including solubility adjustments and recoupling strategies.

Cleavage and Post-Synthesis Processing

The 8-Chloro substituent is generally stable to standard TFA cleavage conditions. However, "halogen dance" or reduction can occur if silanes are used excessively in the presence of certain scavengers.

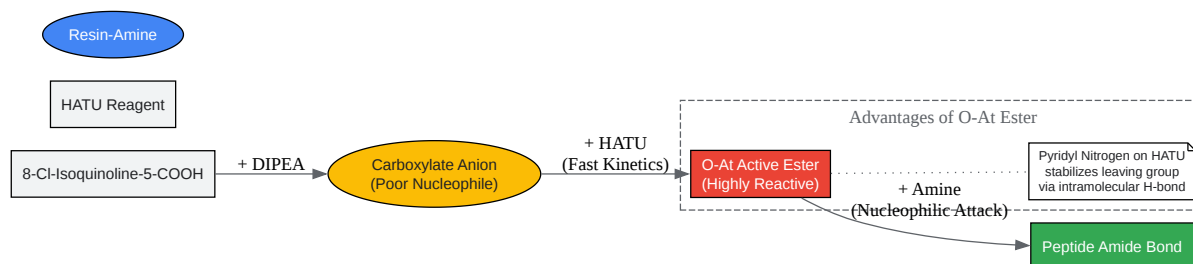
Cleavage Cocktail (Reagent K modified):

- TFA: 92.5%
- TIPS (Triisopropylsilane): 2.5% (Scavenger for carbocations)
- Water: 2.5%
- DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met are present; otherwise use water/TIPS).

Precaution: Avoid using high concentrations of silanes or prolonged reaction times (>4 hours), as this could theoretically risk hydrodehalogenation, although chlorine is much more robust than iodine or bromine.

Mechanistic Insight: Why HATU?

The diagram below details why HATU is the preferred reagent for this electron-deficient system compared to standard carbodiimides.



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Figure 2: Mechanistic pathway showing the activation of the electron-deficient acid via HATU. The resulting O-At ester is highly reactive, compensating for the deactivated nature of the isoquinoline ring.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Precipitation during activation	Hydrophobicity of the Isoquinoline	Add 10-20% DCM or use 100% NMP. Do not use water/ether.
Low Coupling Yield (Kaiser +)	Steric hindrance or low reactivity	Switch to Protocol B (DIC/Oxyma) or use microwave heating (50°C, 10 min).
Mass Spec: M+18 peak	Hydrolysis of active ester	Ensure solvents are anhydrous (amine-free DMF/NMP). Reduce activation time.
Mass Spec: M-34 peak	De-chlorination	Highly unlikely under standard SPPS. Check cleavage cocktail; reduce silane concentration.

References

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